REACTION_SMILES
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[CH2:15]([O:16][C:17](=[O:18])[CH:19]([C:20](=[O:21])[CH3:22])[CH2:23][c:24]1[cH:25][cH:26][c:27]([CH3:28])[cH:29][cH:30]1)[CH3:31].[CH3:1][CH:2]1[C:3]([C:12](=[O:13])[OH:14])=[CH:4][c:5]2[cH:6][cH:7][c:8]([CH3:11])[cH:9][c:10]21.[S:32](=[O:33])(=[O:34])([OH:35])[OH:36]>>[CH3:1][C:2]1=[C:3]([C:12](=[O:13])[OH:14])[CH2:4][c:5]2[cH:6][cH:7][c:8]([CH3:11])[cH:9][c:10]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(Cc1ccc(C)cc1)C(C)=O
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Name
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Cc1ccc2c(c1)C(C)C(C(=O)O)=C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2c(c1)C(C)C(C(=O)O)=C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC1=C(C(=O)O)Cc2ccc(C)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |